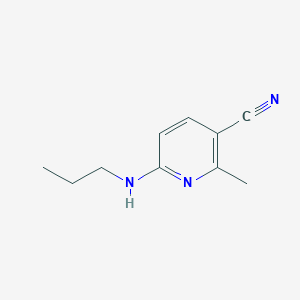

2-Methyl-6-(propylamino)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-methyl-6-(propylamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H13N3/c1-3-6-12-10-5-4-9(7-11)8(2)13-10/h4-5H,3,6H2,1-2H3,(H,12,13) |

InChI Key |

LYBKJTRBINKCEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC(=C(C=C1)C#N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Propylamino Nicotinonitrile and Analogous Nicotinonitriles

Established Synthetic Routes to the Nicotinonitrile Scaffold

The formation of the nicotinonitrile (3-cyanopyridine) core is a critical step in the synthesis of the target compound. Various methodologies have been developed, broadly categorized into multi-component condensation reactions and cyclization reactions of pre-functionalized pyridine (B92270) precursors.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) offer an efficient approach to complex molecules like nicotinonitriles in a single step from simple starting materials. These reactions are highly valued for their atom economy and operational simplicity. A common strategy involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (such as malononitrile), and a source of ammonia (B1221849) or an amine.

For instance, a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and a ketone in the presence of an ammonium (B1175870) salt can yield highly substituted nicotinonitriles. The mechanism typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization. The use of different starting materials allows for the introduction of various substituents onto the pyridine ring.

Another example is the synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles through a multi-component reaction of aldehydes, malononitrile, and thiols, often catalyzed by metal-organic frameworks (MOFs). nih.govwpmucdn.com This highlights the versatility of MCRs in constructing diverse nicotinonitrile derivatives.

Table 1: Examples of Multi-component Reactions for Nicotinonitrile Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Aldehyde | Malononitrile | Ketone | Ammonium acetate, reflux | Polysubstituted nicotinonitrile |

| Aldehyde | Malononitrile | Thiophenol | Zn(II) or Cd(II) MOFs, solvent-free | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitrile nih.govwpmucdn.com |

| β-Ketoester | Ammonia | Alkynone | Brønsted or Lewis acid | 2,3,4,6-Tetrasubstituted pyridine |

Cyclization Reactions Utilizing Pyridine Precursors

The nicotinonitrile scaffold can also be synthesized through the cyclization of acyclic precursors that already contain some of the required atoms of the pyridine ring. A prominent method involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with enamines or enaminones.

For example, the reaction of an enaminone with malononitrile can lead to the formation of a 2-aminonicotinonitrile derivative. The reaction proceeds through a series of condensation, cyclization, and aromatization steps to afford the stable pyridine ring.

Furthermore, the synthesis of 2-chloro-4-methyl nicotinonitrile has been achieved through a two-step process starting from (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile, followed by chlorination and cyclization with phosphorus oxychloride. google.com This intermediate is a valuable precursor for further functionalization.

Specific Strategies for Introducing Amino and Alkyl Substituents

With the nicotinonitrile scaffold in hand, the next crucial steps involve the introduction of the methyl group at the 2-position and the propylamino group at the 6-position.

Amination Reactions at the Pyridine Ring System

The introduction of an amino group onto the pyridine ring can be achieved through several methods, with nucleophilic aromatic substitution (SNAr) being a common and effective strategy. This typically involves the displacement of a leaving group, such as a halogen, by an amine.

For the synthesis of 2-Methyl-6-(propylamino)nicotinonitrile, a plausible route involves the reaction of a 2-methyl-6-chloronicotinonitrile precursor with propylamine. The electron-withdrawing nitrile group activates the pyridine ring towards nucleophilic attack, facilitating the substitution of the chlorine atom. A patent describes a similar reaction where 2-chloro-3-cyano-6-methylpyridine is reacted with an aqueous ammonia solution in an autoclave to produce 2-amino-6-methylnicotinamide, which can be subsequently hydrolyzed to 2-amino-6-methylnicotinic acid. google.com This demonstrates the feasibility of aminating such chloro-substituted nicotinonitriles.

The classic Chichibabin reaction, involving the direct amination of pyridines with sodium amide, is another method for introducing an amino group, typically at the 2- or 6-position. However, this method is generally more suitable for pyridines without strongly deactivating groups.

Table 2: Key Amination Reactions for Pyridine Systems

| Substrate | Reagent | Product | Reaction Type |

| 2-Chloro-6-methylnicotinonitrile (B46695) | Propylamine | This compound | Nucleophilic Aromatic Substitution (SNAr) |

| Pyridine | Sodium amide (NaNH2) | 2-Aminopyridine | Chichibabin Reaction |

| 2-Chloro-3-cyano-6-methylpyridine | Ammonia (aq) | 2-Amino-6-methylnicotinamide google.com | Nucleophilic Aromatic Substitution (SNAr) |

Alkylation Strategies for Position-Specific Substitution

The methyl group at the 2-position of the target molecule can be introduced either by starting with a precursor that already contains this group, such as 2-picoline derivatives, or by a direct alkylation of the pyridine ring. Direct C-H alkylation of pyridines can be challenging due to issues with regioselectivity.

However, methods for the synthesis of precursors like 2-chloro-6-methylnicotinonitrile are available. For instance, 2-cyano-6-methylpyridine can be prepared from 2-picoline-1-oxide. orgsyn.org Subsequent chlorination would provide the desired intermediate.

Derivatization and Functionalization Approaches for this compound

Once this compound is synthesized, it can be further modified at its functional groups: the secondary amino group, the nitrile group, and the aromatic pyridine ring.

The secondary amino group (-NH-) of the propylamino substituent is a site for various derivatization reactions. It can undergo acylation with acyl chlorides or anhydrides to form amides. Alkylation with alkyl halides can lead to the corresponding tertiary amine.

The nitrile group (-C≡N) is a versatile functional group that can be transformed into a variety of other functionalities. rsc.orgchemistrysteps.comlibretexts.orgebsco.com

Hydrolysis: Acidic or basic hydrolysis of the nitrile group can convert it into a carboxylic acid (nicotinic acid derivative) or a primary amide, respectively.

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2) using reducing agents like lithium aluminum hydride (LiAlH4).

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile group to form ketones after hydrolysis.

The pyridine ring itself, although substituted, can potentially undergo further electrophilic aromatic substitution reactions, though the existing electron-donating (amino) and electron-withdrawing (cyano) groups will direct the position of substitution and influence the reactivity of the ring.

Table 3: Potential Derivatization Reactions of this compound

| Functional Group | Reagent/Condition | Resulting Functional Group |

| Propylamino (-NH-) | Acyl chloride | Amide |

| Propylamino (-NH-) | Alkyl halide | Tertiary amine |

| Nitrile (-CN) | H3O+, heat | Carboxylic acid |

| Nitrile (-CN) | H2O, H+ or OH- | Amide |

| Nitrile (-CN) | LiAlH4, then H2O | Primary amine (-CH2NH2) |

| Nitrile (-CN) | Grignard reagent (RMgX), then H3O+ | Ketone |

Modifications of the Propylamino Group

The secondary amino group at the 6-position of the nicotinonitrile ring offers a site for further functionalization, allowing for the introduction of a variety of substituents that can modulate the compound's properties. Key transformations include N-alkylation and N-acylation.

N-Alkylation: The nitrogen of the propylamino group can be further alkylated to form tertiary amines. This can be achieved using various alkylating agents such as alkyl halides or by reductive amination. For instance, the N-monoalkylation of aminopyridines can be accomplished using a carboxylic acid and sodium borohydride, providing the corresponding alkylaminopyridine under mild conditions. wikipedia.org Another approach involves the use of N-aminopyridinium salts as ammonia surrogates, which allows for selective monoalkylation. This method is compatible with complex molecular structures and can be performed as a one-pot procedure. researchgate.net

N-Acylation: The propylamino group can be acylated to form amides using acylating agents like acid chlorides or anhydrides. The acetylation of aminopyridines with acetic anhydride (B1165640) has been studied, and the reaction mechanism can vary depending on the position of the amino group. For 2- and 3-aminopyridines, acetylation occurs directly at the amino nitrogen. sigmaaldrich.com Microwave-assisted methods have also been developed for the monoacylation of aminopyrido[2,3-d]pyrimidines using excess acid chlorides in pyridine. rsc.org

Table 1: Examples of N-Alkylation and N-Acylation on Analogous Aminopyridine Systems This table presents data from analogous aminopyridine systems to illustrate the potential modifications of the propylamino group.

| Starting Material | Reagent(s) | Product | Reaction Type | Yield (%) | Reference |

| 2-Aminopyridine | Carboxylic Acid, NaBH₄ | N-Alkyl-2-aminopyridine | N-Monoalkylation | Good | wikipedia.org |

| N-Arylaminopyridinium Salt | Hexyliodide, CsOAc | N-Aryl-N-hexylaminopyridine | N-Alkylation | 98 | researchgate.net |

| 4-Aminopyridine | Acetic Anhydride | 4-Acetylaminopyridine | N-Acylation | - | sigmaaldrich.com |

| 7-Amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine | Acid Chlorides | 7-Acylamino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine | N-Acylation | - | rsc.org |

Chemical Transformations at the Nitrile Functionality

The nitrile group at the 3-position of the nicotinonitrile ring is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the chemical space of these compounds.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. For example, the hydrolysis of nicotinonitrile to nicotinic acid can be achieved by heating with an aqueous solution of a lower aliphatic acid catalyst. wikipedia.org Enzymatic hydrolysis using nitrilase-containing microorganisms offers a selective method to produce nicotinamide (B372718), avoiding further hydrolysis to nicotinic acid. pressbooks.pub

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. A common example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction can be catalyzed by various reagents, including zinc salts or silica (B1680970) sulfuric acid. youtube.comyoutube.com This transformation is valuable as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. chemspider.com

Conversion to Thioamides: The nitrile group can be converted to a thioamide by reaction with a sulfur source. Reagents such as phosphorus pentasulfide or Lawesson's reagent are commonly used for this thionation reaction. nih.gov Thioamides are important intermediates in the synthesis of various sulfur-containing heterocycles. nih.gov

Table 2: Examples of Chemical Transformations of the Nitrile Group in Nicotinonitrile Derivatives This table presents data from nicotinonitrile and its derivatives to illustrate the potential transformations of the nitrile functionality.

| Starting Material | Reagent(s) | Product | Reaction Type | Yield (%) | Reference |

| Nicotinonitrile | Aqueous Acetic Acid | Nicotinic Acid | Hydrolysis | High | wikipedia.org |

| 3-Cyanopyridine | Rhodococcus rhodochrous J1 (Nitrilase) | Nicotinamide | Enzymatic Hydrolysis | Quantitative | pressbooks.pub |

| Aromatic Nitriles | NaN₃, Zinc Salts | 5-Aryl-1H-tetrazole | [3+2] Cycloaddition | - | youtube.com |

| Benzonitriles | NaN₃, Silica Sulfuric Acid | 5-Phenyl-1H-tetrazole | [3+2] Cycloaddition | 72-95 | youtube.com |

| Aromatic/Aliphatic Nitriles | Phosphorus Pentasulfide | Thioamides | Thionation | High | nih.gov |

Further Substitutions on the Nicotinonitrile Ring

The nicotinonitrile ring itself can undergo further substitution reactions, allowing for the introduction of additional functional groups that can fine-tune the molecule's properties. The position of substitution is influenced by the electronic nature of the existing substituents (the methyl, propylamino, and nitrile groups).

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the presence of the activating amino group at the 6-position would direct incoming electrophiles primarily to the 5-position. Reactions such as nitration and halogenation are plausible. For instance, the nitration of pyridine derivatives can be achieved using nitric acid in trifluoroacetic anhydride. rsc.org

Nucleophilic Aromatic Substitution: The nicotinonitrile ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present at an activated position (ortho or para to an electron-withdrawing group). For example, a halogen at the 4- or 6-position of a nicotinonitrile ring could be displaced by a nucleophile. The nitrile group at the 3-position and the pyridine nitrogen both contribute to the activation of the ring towards nucleophilic attack. sigmaaldrich.com

Table 3: Examples of Further Substitutions on Analogous Nicotinonitrile Rings This table presents data from analogous pyridine and nicotinonitrile systems to illustrate the potential for further ring substitution.

| Starting Material | Reagent(s) | Product | Reaction Type | Position of Substitution | Reference |

| Pyridines | Nitric Acid, Trifluoroacetic Anhydride | 3-Nitropyridines | Electrophilic Nitration | 3 | rsc.org |

| 2-Chloropyridine | Amines | 2-Aminopyridine | Nucleophilic Aromatic Substitution | 2 | youtube.com |

| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | Nucleophilic Aromatic Substitution | 1 | sigmaaldrich.com |

Chemical Reactivity and Mechanistic Transformations

General Reaction Pathways of Substituted Nicotinonitriles

The reactivity of the nicotinonitrile scaffold is characteristic of an electron-deficient aromatic system, a consequence of the electronegative nitrogen atom in the pyridine (B92270) ring and the strong electron-withdrawing nature of the nitrile group. This electronic profile makes the pyridine core susceptible to certain types of reactions while disfavoring others.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for electron-poor aromatic rings, including substituted pyridines. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups is crucial as they stabilize this intermediate, thereby facilitating the reaction. wikipedia.orgmasterorganicchemistry.com

In nicotinonitrile derivatives, the nitrile group and the ring nitrogen activate the pyridine core for nucleophilic attack. wikipedia.org The positions most susceptible to attack are those ortho and para to the electron-withdrawing groups, as the negative charge of the intermediate can be effectively delocalized onto these activating groups. Pyridines are particularly reactive towards nucleophilic substitution when a good leaving group is present at the ortho or para position because the negative charge can be delocalized onto the ring nitrogen atom. wikipedia.org For 2-Methyl-6-(propylamino)nicotinonitrile, a potential SNAr reaction could involve the displacement of a suitable leaving group at the 2 or 4-positions. However, in the parent compound, neither the methyl nor the propylamino group is a typical leaving group. Such reactions are more relevant for halo- or nitro-substituted nicotinonitriles. unimi.it

| Substituent Position Relative to Leaving Group | Effect on Reaction Rate | Reason |

|---|---|---|

| Ortho | Activating | Stabilizes the Meisenheimer complex through resonance/induction. |

| Para | Activating | Stabilizes the Meisenheimer complex through resonance/induction. |

| Meta | Weakly Activating/Deactivating | Minimal resonance stabilization of the intermediate. |

Electrophilic aromatic substitution (SEAr) on a pyridine ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. wikipedia.org This deactivation is compounded in nicotinonitrile by the electron-withdrawing cyano group.

Direct electrophilic substitution on pyridine, when forced, typically occurs at the 3-position (meta-position), as the other positions are more strongly deactivated. wikipedia.org However, the substituents on this compound significantly influence the regioselectivity. The methyl and amino groups are electron-donating and are considered activating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, the nitrile group is a deactivating, meta-directing group.

The outcome of an electrophilic substitution reaction on this compound would depend on the balance between these opposing effects. The powerful activating and ortho, para-directing nature of the amino group would likely dominate, directing substitution to the positions ortho and para to it (positions 3 and 5).

A common strategy to facilitate electrophilic substitution on pyridines is to first perform an N-oxidation. wikipedia.org The resulting pyridine N-oxide is more reactive than pyridine itself because the negatively charged oxygen atom can donate electron density to the ring, making it more susceptible to electrophilic attack. wikipedia.orgrsc.org After the substitution reaction, the N-oxide can be reduced back to the pyridine.

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -NHR (Propylamino) | Activating | Ortho, Para-directing |

| -CH3 (Methyl) | Activating | Ortho, Para-directing |

| -CN (Nitrile) | Deactivating | Meta-directing |

| Pyridine Nitrogen | Deactivating | Meta-directing |

Oxidation-reduction reactions involve the transfer of electrons, leading to a change in the oxidation state of an atom. libretexts.orgpurdue.edu In organic chemistry, oxidation often corresponds to an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen, while reduction is the reverse. masterorganicchemistry.comyoutube.com

For this compound, several functional groups are susceptible to oxidation or reduction.

Reduction: The nitrile group (-CN) can be reduced to a primary amine (-CH2NH2) using various reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The pyridine ring itself can also be reduced to a piperidine (B6355638) ring under more vigorous hydrogenation conditions.

Oxidation: The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. However, the alkyl substituents are potential sites for oxidation. The methyl group could be oxidized to a carboxylic acid under strong oxidizing conditions. The secondary amine of the propylamino group could also be susceptible to oxidation.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) for Proton Environment and Connectivity Analysis

A ¹H-NMR spectrum of 2-Methyl-6-(propylamino)nicotinonitrile would be expected to provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would likely show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the methyl group, and the protons of the propylamino side chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be instrumental in assigning each proton to its specific position within the molecule.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

A ¹³C-NMR spectrum would reveal the number of unique carbon atoms and their electronic environments. Signals would be expected for the carbons of the pyridine ring, the nitrile group, the methyl group, and the propylamino group. The chemical shifts of these signals would help to confirm the carbon framework of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the proton connectivity within the propyl group and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the propylamino and methyl substituents to the nicotinonitrile core.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

An Infrared (IR) spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions would include:

A sharp, intense band around 2220-2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

Bands in the 1500-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

Absorptions in the 2800-3000 cm⁻¹ range due to C-H stretching of the methyl and propyl groups.

A band in the 3300-3500 cm⁻¹ region associated with the N-H stretching of the secondary amine.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. Analysis of the fragmentation peaks could reveal the loss of specific fragments, such as the propyl or methyl groups, which would further support the proposed structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis would provide the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages would be compared with the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₃N₃) to confirm its elemental composition and purity.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools in synthetic chemistry, providing robust and reliable means for both the separation of compounds from reaction mixtures and the determination of their purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most prevalent techniques applied to compounds such as this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. Its high resolution and sensitivity make it an ideal method for assessing the purity of synthesized compounds. For the analysis of this compound, a reversed-phase HPLC method is often the approach of choice.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

The development of a specific HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate separation from any impurities or starting materials. These parameters include the selection of the stationary phase, the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. The nitrile and amino functional groups in the molecule provide chromophores that allow for sensitive detection using a UV detector.

While specific experimental data for the HPLC analysis of this compound is not extensively available in the public domain, a hypothetical set of optimized conditions and expected results are presented in the table below for illustrative purposes.

| Parameter | Value |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 4.5 min |

| Purity | >98% (as determined by peak area) |

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining their purity. For this compound, TLC is an essential tool during its synthesis and purification.

The separation in TLC is achieved by the differential migration of the components of a mixture up a thin layer of adsorbent material (the stationary phase), typically silica (B1680970) gel, coated on a plate. The plate is placed in a developing chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample spot move up the plate at different rates depending on their polarity and their affinity for the stationary and mobile phases.

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions (stationary phase, mobile phase, and temperature). By comparing the Rf value of the synthesized compound to that of a standard, its identity can be preliminarily confirmed. The presence of multiple spots indicates the presence of impurities.

A suitable solvent system for the TLC analysis of this compound would be one that provides a clear separation between the product and any unreacted starting materials or byproducts. A mixture of a nonpolar solvent, such as hexane (B92381) or ethyl acetate, and a more polar solvent, like methanol (B129727) or dichloromethane, is often used.

An example of a TLC system that could be used for the analysis of this compound is detailed in the table below.

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate:Hexane (30:70 v/v) |

| Visualization | UV light (254 nm) or staining with potassium permanganate |

| Rf Value | ~ 0.45 |

The combination of HPLC and TLC provides a comprehensive assessment of the purity of this compound. TLC is invaluable for rapid, real-time monitoring of the synthesis and for guiding the purification process, such as column chromatography. Subsequently, HPLC offers a more precise and quantitative measure of the final product's purity, ensuring it meets the stringent quality standards required for further research and application.

Computational Chemistry and Theoretical Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-Methyl-6-(propylamino)nicotinonitrile, DFT calculations can elucidate its fundamental chemical properties. Methodologies like B3LYP with a 6-311++G(d,p) basis set are commonly employed for geometry optimization and electronic property calculations of similar heterocyclic compounds. mdpi.comnih.gov

Electronic Structure Analysis

Electronic structure analysis provides a detailed picture of the electron distribution within the molecule, which is crucial for understanding its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govscirp.org A smaller energy gap suggests higher reactivity. For nicotinonitrile derivatives, the HOMO is often localized on the electron-rich aminopyridine ring, while the LUMO may be distributed over the cyanopyridine system.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. nih.gov In a typical MEP map for a molecule like this compound, negative potential regions (often colored red or yellow) would be expected around the nitrogen atom of the nitrile group and the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Positive potential regions (colored blue) are generally found around the hydrogen atoms of the amino group, suggesting sites for nucleophilic interaction.

Prediction of Reactivity Parameters and Reaction Pathway Modeling

DFT calculations can be used to compute various global reactivity descriptors that quantify the chemical reactivity of a molecule. These parameters are derived from the energies of the frontier molecular orbitals. mdpi.commdpi.com

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to a change in its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the propensity of a species to accept electrons. |

Interactive Data Table: Theoretical Reactivity Descriptors.

Reaction pathway modeling using DFT can be employed to study potential metabolic transformations or synthetic routes involving this compound. By calculating the transition state energies, reaction mechanisms can be elucidated, providing insights into the kinetics and thermodynamics of the reactions.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These methods are instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Ligand-Protein Interaction Profiling

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could be performed against various protein targets to explore its potential pharmacological activities. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function, which estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. nih.gov For instance, the amino group and the nitrile nitrogen of the compound could act as hydrogen bond donors and acceptors, respectively.

Conformational Analysis and Flexibility Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (low-energy states) of a molecule. For a flexible molecule like this compound, which has a rotatable propyl group, multiple conformations are possible. Understanding the conformational preferences is crucial as only specific conformations may fit into a protein's binding site. Molecular dynamics simulations can be used to study the flexibility of the molecule and the stability of ligand-protein complexes over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov

A QSAR model for a series of nicotinonitrile derivatives could be developed by correlating their biological activities with various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). semanticscholar.org

The general form of a QSAR equation is: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. acs.org For instance, a model might reveal that increasing the hydrophobicity of the substituent at the 6-position of the nicotinonitrile ring enhances biological activity. Similarly, QSPR models can predict properties like solubility, melting point, and toxicity.

Prediction of Biological Activity Based on Molecular Descriptors

The biological activity of a molecule is intricately linked to its physicochemical and structural properties. Molecular descriptors are numerical values that quantify these properties, enabling the development of Quantitative Structure-Activity Relationship (QSAR) models. These models are statistical equations that correlate the descriptors of a series of compounds with their known biological activities.

For this compound, a range of molecular descriptors can be calculated using computational software. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering its 3D structure. Examples include molecular weight, number of atoms, and number of rings.

Topological Descriptors: These describe the connectivity of atoms in the molecule. Indices like the Kier & Hall connectivity indices and the Balaban J index fall into this category.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include parameters like molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule. Important examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

The predictive power of these descriptors lies in their ability to encapsulate the features of a molecule that are crucial for its interaction with a biological target. For instance, the lipophilicity, often estimated by the descriptor LogP, is critical for a drug's ability to cross cell membranes.

Illustrative Data Table of Calculated Molecular Descriptors for Nicotinonitrile Derivatives

To illustrate how such data is presented, the following table contains hypothetical calculated molecular descriptors for a series of related nicotinonitrile compounds. This data could be used to build a QSAR model to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity.

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

| This compound (Hypothetical) | 189.26 | 2.5 | 1 | 3 | 51.7 |

| 2-Methyl-6-(ethylamino)nicotinonitrile (Hypothetical) | 175.23 | 2.1 | 1 | 3 | 51.7 |

| 2-Methyl-6-(butylamino)nicotinonitrile (Hypothetical) | 203.29 | 2.9 | 1 | 3 | 51.7 |

| 6-(Propylamino)nicotinonitrile (Hypothetical) | 175.23 | 2.2 | 1 | 3 | 51.7 |

By analyzing the correlation between these descriptors and experimentally determined biological activities, a medicinal chemist could predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

Correlation of Structural Features with Chemical Reactivity

The chemical reactivity of this compound is governed by its unique structural arrangement, which includes a pyridine ring, a nitrile group, a methyl group, and a propylamino substituent. Theoretical mechanistic studies, often employing Density Functional Theory (DFT), can provide a detailed understanding of how these features influence the molecule's behavior in chemical reactions.

The key structural features and their expected influence on reactivity are:

Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group, which can activate the pyridine ring towards certain types of reactions. It can also undergo hydrolysis or be reduced.

Amino Group (-NH-propyl): The amino group is an electron-donating group, which can increase the electron density of the pyridine ring, particularly at the ortho and para positions. This can affect the regioselectivity of electrophilic substitution reactions. The nitrogen atom's lone pair also imparts nucleophilic character.

Methyl Group (-CH3): The methyl group is a weak electron-donating group that can also influence the electron distribution in the pyridine ring.

Computational studies can quantify these electronic effects through calculations of atomic charges, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO). The distribution of the HOMO can indicate the most likely sites for electrophilic attack, while the LUMO distribution can suggest the sites susceptible to nucleophilic attack.

Illustrative Data Table of Frontier Orbital Energies for Substituted Nicotinonitriles

The following table presents hypothetical data on the HOMO and LUMO energies for a series of substituted nicotinonitriles. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound (Hypothetical) | -5.8 | -1.2 | 4.6 |

| 2-Methyl-6-aminonicotinonitrile (Hypothetical) | -5.9 | -1.1 | 4.8 |

| 2-Methyl-6-chloronicotinonitrile (Hypothetical) | -6.5 | -1.8 | 4.7 |

| 2-Methylnicotinonitrile (Hypothetical) | -6.8 | -1.5 | 5.3 |

From this illustrative data, one could infer that the amino-substituted nicotinonitriles are generally more reactive (smaller HOMO-LUMO gap) than the unsubstituted or chloro-substituted counterparts, a direct consequence of the electron-donating nature of the amino group.

Mechanistic Insights into Biological Activity and Structure Activity Relationships Sar

General Mechanistic Principles of Nicotinonitrile Bioactivity

The nicotinonitrile scaffold is a versatile pharmacophore found in numerous biologically active compounds. nih.gov Its derivatives have been reported to exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.gov The biological activity of these compounds is often attributed to their ability to mimic endogenous molecules and interact with specific biological targets.

Nicotinonitrile derivatives have been shown to interact with a variety of molecular targets, including enzymes and receptors. For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives, a class to which 2-Methyl-6-(propylamino)nicotinonitrile belongs, have been found to exhibit cytotoxic effects against different human tumor cells. nih.gov The substitution of phenyl or aryl moieties at the fourth and sixth positions of the 2-amino-3-cyanopyridine core has been shown to enhance these biological activities. nih.gov This suggests that these substituted nicotinonitriles can fit into the binding sites of specific proteins, leading to their therapeutic effects.

By interacting with their molecular targets, nicotinonitrile derivatives can modulate various intracellular biochemical pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells, suggesting their interference with cell survival and proliferation pathways. The specific pathways affected depend on the compound's structure and its target.

A common mechanism of action for many biologically active compounds, including nicotinonitrile derivatives, is the inhibition of enzymes or the modulation of receptor activity. For example, some nicotinamide (B372718) derivatives have been identified as inhibitors of acetylcholinesterase, a key enzyme in the nervous system. nih.gov The inhibitory activity of these compounds is often dependent on their ability to bind to the active site or allosteric sites of the enzyme, thereby preventing the substrate from binding or the enzyme from functioning correctly.

Structure-Activity Relationship (SAR) Derivations for this compound Derivatives

While direct experimental data on this compound is limited, structure-activity relationship (SAR) studies of related compounds can provide insights into the likely roles of its specific substituents.

The propylamino group at the 6-position of the nicotinonitrile ring is expected to play a significant role in the compound's biological activity. The nitrogen atom in the amino group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The propyl group, being a short, flexible alkyl chain, can contribute to the compound's lipophilicity, which may influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Studies on related heterocyclic compounds have shown that N-alkylation can enhance biological activity. For instance, N-alkylation of 2-benzylthiopyrimidines was found to improve their antibacterial effect. researchgate.net This suggests that the propyl group in this compound could be crucial for its potency. Furthermore, research on aminotetralin analogues has indicated that a substituent larger than a propyl group at a specific position can increase potency in dopamine (B1211576) uptake inhibition, highlighting the importance of the alkyl chain length. nih.gov

Table 1: Postulated Interactions of the Propylamino Substituent

| Interaction Type | Potential Role in Bioactivity |

|---|---|

| Hydrogen Bonding | The amino group can form hydrogen bonds with amino acid residues in the target protein, contributing to binding affinity. |

| Hydrophobic Interactions | The propyl chain can interact with hydrophobic regions of the binding site, enhancing binding and influencing selectivity. |

The methyl group at the 2-position of the nicotinonitrile ring can also influence the compound's biological activity. While seemingly small, a methyl group can have significant effects on a molecule's conformation, lipophilicity, and metabolic stability.

The presence of a methyl group can introduce steric hindrance, which may either enhance or decrease binding affinity depending on the topology of the target's binding site. It can also influence the electronic properties of the pyridine (B92270) ring, which could affect its interaction with the target protein. In some cases, a methyl group can be a site for metabolic oxidation, which could lead to either activation or deactivation of the compound.

Impact of Nicotinonitrile Core Substitutions on Biological Potency and Selectivity

The biological potency and selectivity of nicotinonitrile-based compounds are highly dependent on the nature and position of substituents on the pyridine core. Research into this chemical class reveals several key trends:

Substitution at the 2- and 6-positions: The amino group at the C2 position and various substituents at the C6 position are crucial for the anticancer activity of many pyridine derivatives. For instance, in a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, the nature of the aryl group at the C6 position significantly influences cytotoxic potency against cancer cell lines like A549 (non-small cell lung cancer) and HCT-116 (colon cancer). nih.gov The presence of a 2-methyl group is a common feature in many biologically active pyridine compounds. nih.govresearchgate.net However, in some contexts, such as certain pyridopyrimidine derivatives, the absence of a 2-methyl group can lead to enhanced activity. mdpi.com

Amino Group Substituents: The type of substituent on the amino group at the C6 position can modulate activity. While direct data on a propylamino group is scarce, studies on related structures show that modifying this position can fine-tune the compound's properties. For example, SAR studies on synthetic cathinones have demonstrated that increasing the length of an aliphatic side chain (from methyl to propyl) can enhance potency related to dopamine uptake inhibition, suggesting that alkyl chain length is a critical parameter for biological interaction. ub.edu

Substitution at the 4-position: The introduction of aryl groups, particularly those with methoxy (B1213986) substitutions, at the C4 position has been shown to be positively correlated with the activity of 2-aminonicotinonitrile derivatives. researchgate.netnih.gov This suggests that substitutions at this position can significantly enhance the biological effects of the nicotinonitrile scaffold.

These SAR insights suggest that the specific combination of a 2-methyl group and a 6-propylamino group on the nicotinonitrile core of this compound would confer a distinct pharmacological profile, likely influencing its potency and selectivity as a potential therapeutic agent.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Precursor in the Synthesis of Complex Organic Molecules

The nicotinonitrile framework is a cornerstone in the synthesis of diverse and complex heterocyclic systems. The strategic placement of the methyl, propylamino, and cyano groups on the pyridine (B92270) ring of 2-Methyl-6-(propylamino)nicotinonitrile offers multiple avenues for synthetic transformations.

The amino and cyano groups are particularly reactive and can participate in a variety of cyclization reactions to form fused heterocyclic systems. For instance, 2-aminonicotinonitrile derivatives are well-established precursors for the synthesis of pyridopyrimidines. nih.govsemanticscholar.org Reaction with reagents such as N,N-dimethylformamide derivatives or isothiocyanates can lead to the construction of the pyrimidine ring fused to the initial pyridine core. nih.gov This approach is a powerful method for generating molecular complexity from a relatively simple starting material.

Furthermore, the pyridine nitrogen and the exocyclic amino group can act as directing groups in transition metal-catalyzed reactions, enabling the functionalization of otherwise unreactive C-H bonds. researchgate.net Palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis, are frequently employed to modify halo-substituted aminopyridines. acs.orgnih.govunl.pt Although this compound itself is not halogenated, its synthesis would likely proceed from a halogenated precursor, such as 2-chloro-6-methylnicotinonitrile (B46695), which would then undergo nucleophilic substitution with propylamine. The remaining halogenated positions on the pyridine ring could then be used for introducing further diversity through cross-coupling reactions.

The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions, further expanding the synthetic utility of this compound as a precursor.

Table 1: Potential Synthetic Transformations of the Nicotinonitrile Core

| Functional Group | Reagent/Reaction Type | Product Class |

|---|---|---|

| Amino and Cyano Groups | N,N-Dimethyl-N-'substituted phenyl formimidamide | Pyridopyrimidines |

| Amino and Cyano Groups | Phenyl isothiocyanate | Pyridopyrimidines |

| Pyridine Ring | Palladium-Catalyzed Cross-Coupling (on halo-precursor) | Substituted Pyridines |

| Nitrile Group | Hydrolysis | Nicotinic Acids/Amides |

Utilization as a Building Block in Drug Discovery and Development Programs

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. ekb.egekb.egscinito.aiekb.egbohrium.com Several marketed drugs, including the kinase inhibitors Bosutinib and Neratinib, contain this core structure, underscoring its importance in pharmaceutical research. researchgate.net

Derivatives of aminopyridines and nicotinonitriles have been investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. cncb.ac.cnresearchgate.netnih.gov A significant area of focus has been the development of protein kinase inhibitors, as kinases are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. acs.orguniroma1.itnih.govresearchgate.net The 2-aminopyridine structure can act as a bioisostere of the purine scaffold of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity. uniroma1.it

The specific substitution pattern of this compound, with its combination of small alkyl groups, provides a foundation for further elaboration in a drug discovery program. The propylamino group can be modified to optimize binding interactions with a biological target, while the methyl group can influence solubility and metabolic stability. The concept of bioisosteric replacement is central to medicinal chemistry, where functional groups are swapped to improve a molecule's properties. nih.govnih.govresearchgate.netprinceton.educambridgemedchemconsulting.com For example, the nitrile group could be replaced with other hydrogen bond acceptors to fine-tune the molecule's electronic and pharmacokinetic profile.

Table 2: Biological Activities of Related Nicotinonitrile and Aminopyridine Scaffolds

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Nicotinonitrile Derivatives | Protein Kinases (e.g., EGFR, PIM-1) | Oncology | nih.govekb.eg |

| Aminopyridine Derivatives | Cyclin-Dependent Kinases (CDKs) | Oncology | acs.org |

| Nicotinonitrile Hybrids | Cyclooxygenase (COX) | Anti-inflammatory | ekb.eg |

Development of Chemical Probes and Tools for Mechanistic Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The structural framework of this compound is amenable to modification for the creation of such probes.

Fluorescent Probes: Aminopyridine derivatives can exhibit fluorescent properties, making them attractive scaffolds for the development of probes for bioimaging. nih.govmdpi.com The fluorescence emission can be modulated by altering the substituents on the pyridine ring. mdpi.com A common strategy in probe design is the "click-and-probing" approach. This involves incorporating a bioorthogonal functional group, such as an azide, into the molecule. The probe is initially non-fluorescent but becomes fluorescent upon a "click" reaction with a target molecule that has been tagged with a complementary group, like an alkyne. nih.gov The propylamino group of this compound could be functionalized with an azide to create such a "smart" probe.

Photoaffinity Probes: To identify the protein targets of a bioactive compound, photoaffinity labeling is a powerful technique. nih.gov This involves creating a probe that incorporates a photoreactive group (e.g., a benzophenone or diazirine) and a reporter tag (e.g., an alkyne or biotin). nih.govunimi.itresearchgate.netresearchgate.net Upon irradiation with UV light, the photoreactive group forms a covalent bond with nearby proteins, allowing for their subsequent identification. The core structure of this compound could be derivatized with these functionalities to create probes for target identification and validation studies.

Table 3: Components of Advanced Chemical Probes

| Probe Type | Key Components | Principle of Action |

|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., aminopyridine core) | Emits light upon excitation, allowing visualization. |

| "Click-and-Probing" | Pre-fluorophore with bioorthogonal handle (e.g., azide) | Fluorescence is "turned on" upon reaction with a target. |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of nicotinonitrile derivatives is a well-explored area, with numerous methods available for the construction of the core pyridine (B92270) ring. ekb.egekb.eg For 2-Methyl-6-(propylamino)nicotinonitrile, a likely synthetic approach would involve the condensation of a suitable β-enaminone with malononitrile (B47326), a common strategy for constructing the 2-aminonicotinonitrile core. Subsequent alkylation of the amino group would yield the final product.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes. Key areas of exploration include:

Catalytic Approaches: The use of novel catalysts, such as magnetic nanoparticles, can offer advantages in terms of ease of separation and catalyst recycling. nih.govresearchgate.netsemanticscholar.org For instance, the application of a magnetic H-bond catalyst has been shown to be effective in the synthesis of new nicotinonitrile compounds under solvent-free conditions. nih.govsemanticscholar.org Similarly, copper-catalyzed cyclization of oxime esters presents a divergent route to 2-aminonicotinonitriles. acs.org

One-Pot Reactions: Multi-component reactions that allow for the construction of the nicotinonitrile scaffold in a single step are highly desirable. These methods improve efficiency and reduce waste.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Methods | Use of transition metals (e.g., Palladium, Copper) or solid-supported catalysts. researchgate.netnih.govacs.org | High efficiency, selectivity, and potential for catalyst recycling. nih.govresearchgate.netsemanticscholar.org |

| Multi-component Reactions | Combining three or more reactants in a single step to form the final product. | Increased atom economy, reduced reaction time, and simplified purification. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. nih.gov | Rapid synthesis, higher yields, and often milder reaction conditions. |

| Green Chemistry Approaches | Use of environmentally benign solvents (e.g., water, ethanol) and catalysts. mdpi.comresearchgate.netrsc.orgnih.gov | Reduced environmental impact and increased safety. |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

Understanding the precise mechanism of action of this compound is crucial for its development as a potential therapeutic agent. Based on studies of related nicotinonitrile derivatives, several potential mechanisms can be postulated. Many compounds within this class have been shown to exhibit anticancer activity by targeting key cellular pathways.

Future mechanistic studies should employ a range of advanced techniques to elucidate the molecular and cellular effects of this compound. These may include:

Enzyme Inhibition Assays: Given that many nicotinonitrile derivatives are kinase inhibitors, it would be pertinent to screen this compound against a panel of kinases to identify potential targets. nih.govnih.govresearchgate.net For example, various nicotinonitrile derivatives have shown inhibitory activity against Pim-1 kinase, tyrosine kinases, and FGFR4 kinase. ekb.egnih.govnih.govresearchgate.net

Cell-Based Assays: Investigating the effects of the compound on cell proliferation, apoptosis, and cell cycle progression in various cell lines can provide insights into its cellular mechanism of action. nih.gov

Molecular Docking and Simulation: Computational studies can help to predict the binding mode of the compound to its potential protein targets, guiding further optimization. nih.gov

Transcriptomic and Proteomic Analysis: These techniques can provide a global view of the changes in gene and protein expression induced by the compound, helping to identify affected pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that predict the biological activity of new compounds based on their chemical structure. nih.govyoutube.comnih.gov This can help to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can be used to design novel nicotinonitrile derivatives with desired properties, such as high potency and low toxicity.

Prediction of ADMET Properties: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles.

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Building predictive models that correlate chemical structure with biological activity. nih.govyoutube.comnih.gov | Rapidly screen virtual libraries of nicotinonitrile derivatives to identify potent analogs. |

| Generative Models | Designing novel molecules with desired properties from scratch. | Create new nicotinonitrile-based compounds with optimized activity and safety profiles. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity properties of molecules. | Prioritize compounds with a higher likelihood of success in clinical development. |

| Target Identification | Identifying potential biological targets for a given compound. | Uncover novel mechanisms of action for this compound. |

Exploration of Novel Biological Targets and Therapeutic Areas for Nicotinonitrile Derivatives

The nicotinonitrile scaffold is a versatile platform for the development of drugs targeting a wide range of diseases. researchgate.net While much of the focus has been on cancer, there is significant potential for the application of these compounds in other therapeutic areas.

Future research should explore the activity of this compound and related compounds against a diverse panel of biological targets. Potential areas of investigation include:

Infectious Diseases: The pyridine ring is a common feature in many antimicrobial agents. nih.gov Investigating the antibacterial and antiviral properties of nicotinonitrile derivatives could lead to the discovery of new anti-infective drugs.

Neurodegenerative Diseases: Some pyridine-containing compounds have shown neuroprotective effects, suggesting a potential role for nicotinonitrile derivatives in the treatment of diseases like Alzheimer's and Parkinson's. dovepress.com

Inflammatory Diseases: The anti-inflammatory properties of some nicotinonitrile derivatives warrant further investigation for their potential use in treating chronic inflammatory conditions.

Sustainable and Green Chemistry Approaches in the Synthesis of Nicotinonitrile Compounds

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. mdpi.comresearchgate.netrsc.orgnih.gov Future research on the synthesis of this compound and other nicotinonitrile derivatives should prioritize the development of environmentally friendly methods.

Key aspects of green chemistry that can be applied to nicotinonitrile synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids. researchgate.net

Development of Catalytic Methods: Employing catalysts that can be used in small amounts and recycled, reducing waste. nih.govmdpi.comresearchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or biocatalysis that can reduce energy consumption. nih.govrsc.org

The exploration of these future research directions will be crucial in unlocking the full therapeutic potential of this compound and the broader class of nicotinonitrile derivatives. A multidisciplinary approach that combines innovative synthetic chemistry, advanced biological evaluation, and cutting-edge computational tools will be essential for advancing these promising compounds from the laboratory to the clinic.

Q & A

Q. What are the critical safety protocols for handling 2-Methyl-6-(propylamino)nicotinonitrile in laboratory settings?

- Methodological Answer : Researchers must use NIOSH/CEN-approved respiratory protection (e.g., P95 filters for low exposure; OV/AG/P99 cartridges for high concentrations) and wear full-body protective gear to minimize skin/eye contact. Ensure proper ventilation and avoid environmental discharge into drainage systems. Acute toxicity data indicate carcinogenic potential at >0.1% concentrations, necessitating strict exposure controls .

Q. What synthetic strategies are recommended for synthesizing this compound?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example, amination of 2-methyl-6-chloronicotinonitrile with propylamine under reflux in a polar aprotic solvent (e.g., DMF) with a palladium catalyst. Optimization of reaction time, temperature, and stoichiometry is critical to achieving >90% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>99%) with NMR (¹H/¹³C in CDCl₃) and FT-IR spectroscopy to verify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ = 190.2 g/mol). Cross-reference with PubChem/ChemIDplus data for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Employ differential scanning calorimetry (DSC) to characterize thermal behavior and X-ray crystallography to identify crystal lattice variations. Compare results with high-purity reference standards and replicate conditions from peer-reviewed studies to isolate variables .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes like cytochrome P450 or kinases. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). Density functional theory (DFT) calculations can further elucidate electronic properties influencing reactivity .

Q. How do substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitrile) enhance electrophilicity at the 6-position, facilitating nucleophilic amination. Steric effects from the methyl and propylamino groups may slow reaction kinetics, requiring elevated temperatures (80–100°C) or microwave-assisted synthesis. Comparative studies with analogs (e.g., trifluoromethyl derivatives) highlight substituent-dependent regioselectivity .

Q. What experimental design principles apply to in vitro toxicity profiling of this compound?

- Methodological Answer : Follow EPA provisional guidelines: Use HepG2 or HEK293 cells for acute toxicity (MTT assay, 24–72 hr exposure). Include positive controls (e.g., cisplatin) and assess IC₅₀ values. For genotoxicity, conduct Ames tests with S9 metabolic activation. Dose-response curves and replicate experiments (n ≥ 3) ensure statistical robustness .

Q. How can multi-step synthesis yields be optimized while minimizing byproduct formation?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters like catalyst loading (e.g., 5–10 mol% Pd), solvent polarity (DMF vs. THF), and reaction time. Use in situ FT-IR or LC-MS to monitor intermediate formation. Quenching unreacted starting materials with scavenger resins improves final purity. Process intensification (e.g., flow chemistry) enhances scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.